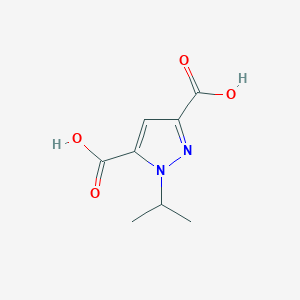![molecular formula C13H15N3O4 B2798563 2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-16-8](/img/structure/B2798563.png)
2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is not detailed in the available literature.Applications De Recherche Scientifique
Tautomerism and Molecular Interactions
One area of research focuses on the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria. Studies have shown how changes from an inert to a polar environment can influence the tautomeric states of purine and pyrimidine bases, which are crucial for understanding biological processes and the design of nucleic acid-based therapeutics (Person et al., 1989).
Synthesis and Biological Activity of Heterocyclic Compounds
Research has also been conducted on the synthesis of pyrimido[4,5-b]quinolines and its thio analogues, starting from barbituric acid derivatives. These studies highlight the utility of fused pyrimidine nuclei in enhancing biological activity, demonstrating the importance of synthetic strategies in accessing structurally diverse pyrimidine-based compounds with significant therapeutic potential (Nandha Kumar et al., 2001).
Hybrid Catalysts in Synthesis
The use of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives showcases advanced methodologies for developing compounds with medicinal and pharmaceutical relevance. Such studies underscore the role of catalysis in enhancing the efficiency and selectivity of synthetic routes to complex heterocyclic frameworks (Parmar et al., 2023).
Optical Sensors and Biological Significance
Pyrimidine derivatives have been explored as optical sensors due to their exquisite sensing materials coupled with a range of biological and medicinal applications. The ability of these compounds to form both coordination and hydrogen bonds makes them suitable as sensing probes, indicating the versatility of pyrimidine compounds beyond therapeutic applications (Jindal & Kaur, 2021).
Anti-inflammatory and Anticancer Applications
The anti-inflammatory and anticancer activities of pyrimidine derivatives have been extensively reviewed, with numerous studies highlighting their potential mechanisms of action and structure-activity relationships. These reviews provide a comprehensive overview of the medicinal potential of pyrimidine compounds, suggesting avenues for future drug development and discovery (Rashid et al., 2021).
Propriétés
IUPAC Name |
2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-7-3-4-16-9(5-7)15-12(19)10(13(16)20)11(18)14-6-8(2)17/h3-5,8,17,19H,6H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCGKKDFQAVWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2798484.png)


![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2798490.png)




![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)